molecular formula C19H27N7 B2967658 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2415569-76-3

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2967658
CAS No.: 2415569-76-3
M. Wt: 353.474
InChI Key: MCULKLFBNLNZGN-UHFFFAOYSA-N
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Description

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidinylpiperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled temperature conditions. The reaction is carried out in the presence of a base such as potassium carbonate to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is known to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter release and receptor activity, which can influence various physiological processes.

Comparison with Similar Compounds

Similar compounds to 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine include:

The uniqueness of this compound lies in its specific combination of functional groups and its distinct biological activity profile.

Properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7/c1-3-16-13-20-18(21-14-16)26-10-8-24(9-11-26)17-12-15(2)22-19(23-17)25-6-4-5-7-25/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCULKLFBNLNZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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